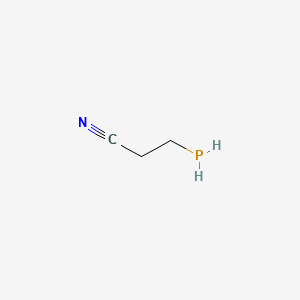
2-Cyanoethylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethylphosphine is an organophosphorus compound with the molecular formula C3H6NP. It is characterized by the presence of a phosphine group attached to a cyanoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanoethylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphine with acrylonitrile under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is often produced using industrial tail gas phosphine as a raw material. This method is cost-effective and environmentally friendly, as it utilizes waste gases from other industrial processes. The reaction involves the use of sodium hypophosphite as a reducing agent, resulting in the formation of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoethylphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphine and cyano groups, which can participate in different chemical processes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. This reaction typically results in the formation of phosphine oxides.
Reduction: Reduction reactions involving this compound often use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of phosphine derivatives.
Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various fields .
Scientific Research Applications
2-Cyanoethylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules.
Medicine: The compound is investigated for its potential use in drug development.
Industry: this compound is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyanoethylphosphine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors. The phosphine group can donate electrons to metal ions, stabilizing the complex and facilitating its interaction with biological molecules. This mechanism is crucial for its applications in catalysis and drug development .
Comparison with Similar Compounds
2-Cyanoethylphosphine can be compared with other similar compounds, such as tris(2-cyanoethyl)phosphine and bis(2-cyanoethyl)phosphine. These compounds share similar structural features but differ in their chemical properties and applications .
Tris(2-cyanoethyl)phosphine: This compound has three cyanoethyl groups attached to the phosphine, making it more sterically hindered and less reactive compared to this compound.
Bis(2-cyanoethyl)phosphine: With two cyanoethyl groups, this compound exhibits intermediate reactivity and is used in different applications compared to this compound.
Properties
CAS No. |
6783-71-7 |
|---|---|
Molecular Formula |
C3H6NP |
Molecular Weight |
87.06 g/mol |
IUPAC Name |
3-phosphanylpropanenitrile |
InChI |
InChI=1S/C3H6NP/c4-2-1-3-5/h1,3,5H2 |
InChI Key |
LRQDMMVZKMBBQC-UHFFFAOYSA-N |
Canonical SMILES |
C(CP)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















